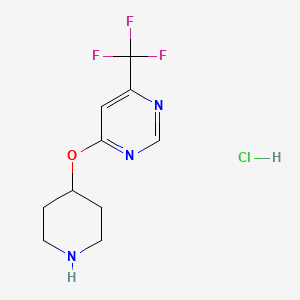

4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride

Descripción general

Descripción

The compound "4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride" is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The piperidin-4-yloxy substitution at the 4-position and the trifluoromethyl group at the 6-position suggest that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several steps, including nucleophilic substitution, cyclization, and condensation reactions. For instance, the synthesis of related compounds has been achieved through reactions such as the double cross-coupling of dichloropyrimidine with tributylstannylpyridine, followed by aldol condensation with aromatic aldehydes . Another method involves the reaction of hydroxypyridones with various reagents in the presence of piperidine as a catalyst . Additionally, the synthesis of 4-piperazinopyrimidines has been reported through the separation of isomers formed during the nucleophilic attack of amines on trichloropyrimidine . These methods highlight the versatility of pyrimidine chemistry and the potential routes that could be explored for the synthesis of "this compound".

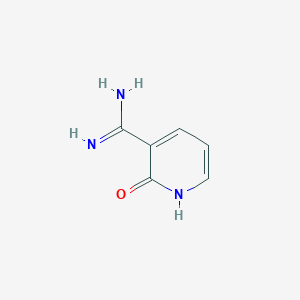

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution patterns on the pyrimidine ring can significantly influence the molecular conformation and the electronic distribution within the molecule. For example, the introduction of a piperidinyl group can introduce steric effects and influence the molecule's ability to form non-covalent interactions such as hydrogen bonding and π-π stacking . The trifluoromethyl group is a strong electron-withdrawing group that can affect the electronic properties of the pyrimidine ring, potentially enhancing its reactivity or altering its photophysical properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The presence of a piperidinyl group can facilitate reactions involving the nitrogen atom, such as the formation of complexes with metal ions . The trifluoromethyl group can also influence the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack. The reactivity of the chlorine atoms in chloropyrimidines with nucleophiles like piperidine has been studied, showing that substitution can occur at different rates depending on the position of the chlorine atom .

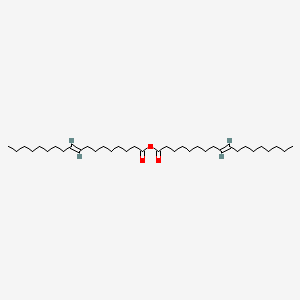

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The piperidinyl group could affect the compound's boiling point, solubility, and ability to form crystals. The trifluoromethyl group could increase the compound's lipophilicity, which is an important factor in drug design . The optical properties of related compounds have been studied, showing that solvatochromism and emission properties can be affected by solvent polarity and hydrogen bonding . The crystallization behavior of similar compounds has been reported, with different polymorphs being obtained from various solvents, indicating that the compound could exhibit polymorphism .

Propiedades

IUPAC Name |

4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O.ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;/h5-7,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYAUKEBQYJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=NC(=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469630 | |

| Record name | Pyrimidine, 4-(4-piperidinyloxy)-6-(trifluoromethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872880-66-5 | |

| Record name | Pyrimidine, 4-(4-piperidinyloxy)-6-(trifluoromethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

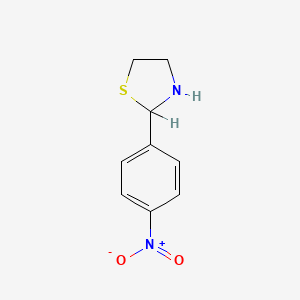

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)